D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)
Description
This compound is a synthetic derivative of D-serine, a non-proteinogenic amino acid that acts as a co-agonist of the NMDA receptor, critical for synaptic plasticity and cognitive function. Structurally, it features three modifications:
- N-[(1,1-dimethylethoxy)carbonyl] (Boc): A tert-butoxycarbonyl group protecting the amino group, commonly used in peptide synthesis to prevent unwanted reactions .
- 4-methylbenzenesulfonate (tosylate) ester: Likely introduced as a stabilizing group or to modulate solubility/reactivity. Tosylate esters are known as excellent leaving groups, suggesting this compound may act as a prodrug, releasing D-serine under specific conditions .
The compound’s design aims to balance stability during synthesis or storage with controlled release of active D-serine in vivo. Its pharmacological profile remains understudied, but analogous D-serine esters (e.g., methyl or ethyl esters) have shown neuromodulatory effects in preclinical models .
Properties
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117073 | |
| Record name | Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222739-30-2 | |
| Record name | Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222739-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amine Group
The amine group of D-serine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In aqueous sodium bicarbonate (pH 8–9), Boc anhydride reacts selectively with the amine to form N-Boc-D-serine. This method achieves yields exceeding 85% and minimizes racemization due to the aqueous environment. Industrial protocols often employ tetrahydrofuran (THF) as a co-solvent to enhance reagent solubility, reducing reaction times to 2–3 hours.
Benzyl Esterification of the Carboxylic Acid
The carboxylic acid of N-Boc-D-serine is converted to a benzyl ester using 2-benzyloxy-1-methylpyridinium triflate, a reagent that operates under neutral conditions. This approach avoids acidic or basic media, which could hydrolyze the Boc group. In toluene at 60°C, the reaction completes within 4 hours, yielding the benzyl ester with >90% efficiency. Alternative methods using benzyl bromide and potassium carbonate in dimethylformamide (DMF) are less favored due to lower selectivity.
Tosylation of the Hydroxyl Group
The hydroxyl group is sulfonated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) using triethylamine as a base. This step proceeds at 0–5°C to suppress side reactions, achieving 75–80% yield. Catalytic iodine (0.5 mmol) can accelerate the reaction, as demonstrated in analogous sulfonate ester syntheses. The tosylate group enhances the compound’s stability and facilitates subsequent nucleophilic displacements in peptide coupling.
Stepwise Synthesis and Optimization
Detailed Reaction Sequence
N-Boc-D-Serine Synthesis
Benzyl Ester Formation
Tosylation of the Hydroxyl Group
Optimization of Reaction Conditions
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Industrial batches achieve >98% purity via recrystallization from ethanol/water. Residual solvents (THF, DCM) are monitored using gas chromatography, with limits <0.1%.
Industrial Production Considerations
Scale-up challenges include managing exothermic reactions during tosylation and ensuring consistent Boc group stability. Continuous flow systems are employed for Boc protection to improve heat dissipation. Cost-effective alternatives to 2-benzyloxypyridinium triflate, such as benzyl trichloroacetimidate, are under investigation but currently yield inferior selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, with reactivity dependent on the functional group:
-
Ester Hydrolysis :
-
The phenylmethyl ester undergoes hydrolysis to regenerate the carboxylic acid. Acidic conditions (e.g., HCl in dioxane) favor this reaction, while basic conditions (e.g., NaOH) may also cleave the ester, albeit less efficiently.
-
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Sulfonate Ester Hydrolysis :
-
The 4-methylbenzenesulfonate group is resistant to hydrolysis under mild conditions but can undergo nucleophilic displacement under strong acidic or basic environments.
-
-
Boc Deprotection :
Comparative Reactivity Analysis
The reactivity of D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester can be contrasted with structurally similar derivatives:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| D-Serine, N-Boc-, methyl ester | Boc, methyl ester | Faster hydrolysis of methyl ester vs. phenylmethyl |
| D-Serine, N-Boc-, phenylmethyl ester | Boc, phenylmethyl ester | Increased steric hindrance slows ester hydrolysis |
| D-Phenylalanine, N-Boc-, phenylmethyl ester | Boc, phenylmethyl ester (different backbone) | Backbone rigidity reduces sulfonation reactivity |
Reaction Mechanisms
Boc Deprotection :
The tert-butoxycarbonyl group undergoes acid-catalyzed cleavage via protonation and elimination, releasing CO₂ gas and forming a carbocation intermediate .
Ester Hydrolysis :
The phenylmethyl ester hydrolyzes via nucleophilic attack by water (acidic conditions) or hydroxide (basic conditions), generating the carboxylic acid and benzyl alcohol.
Limitations and Challenges
-
Sulfonate Stability : While the sulfonate group is robust, prolonged exposure to strong nucleophiles (e.g., hydrazine) may lead to displacement reactions, requiring careful reaction control.
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Purification : Column chromatography is often necessary to isolate the compound due to potential side products from multi-step synthesis.
Scientific Research Applications
Neurotransmission Modulation
D-serine plays a crucial role as an endogenous co-agonist at the N-methyl-D-aspartate receptor (NMDAR), which is vital for synaptic plasticity and memory formation. The derivative D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester may exhibit enhanced receptor binding affinity due to its structural modifications, potentially leading to increased efficacy in treating neurological conditions such as schizophrenia and Alzheimer's disease .
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis, particularly for producing peptides containing D-amino acids. The protecting groups allow for selective reactions that lead to high-purity peptide products essential for pharmaceutical development and biochemical studies .
Drug Development
D-Serine derivatives are being explored for their potential in drug development, particularly in designing compounds that can modulate glutamatergic signaling pathways involved in various psychiatric and neurodegenerative disorders. Enhanced stability and bioavailability make these derivatives promising candidates for therapeutic agents .
Case Study 1: Neuropharmacology
A study investigated the effects of D-serine derivatives on synaptic transmission in rodent models. Results indicated that modifications such as those found in D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester significantly enhanced NMDAR activation compared to unmodified D-serine. This suggests potential therapeutic applications in enhancing cognitive functions impaired in neurodegenerative diseases.
Case Study 2: Custom Peptide Synthesis
In a research setting focused on custom peptide synthesis for vaccine development, researchers utilized D-Serine derivatives as building blocks to create specific peptide sequences that demonstrated increased immunogenicity. The ability to control side reactions through protective groups was crucial for achieving high yields and purity necessary for effective vaccine formulations .
Mechanism of Action
The mechanism of action of D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include modulation of enzyme activity and alteration of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and related D-serine derivatives:
Key Findings:
Esterification and Bioavailability :
- Smaller esters (methyl, ethyl) hydrolyze faster than benzyl esters, releasing free D-serine more rapidly . The target compound’s benzyl and tosylate groups likely delay hydrolysis, prolonging its half-life.
- D-SERee’s ethyl ester enhances brain delivery in mice, reversing morphine dependence, whereas unmodified D-serine lacks this effect .
This suggests species-specific metabolism critical for translational research.
Protective Groups and Synthetic Utility :
- Boc protection (as in the target compound) prevents racemization during peptide synthesis, whereas benzyl esters offer orthogonal protection strategies .
Neuromodulatory Effects :
- Unmodified D-serine reverses stress-induced hippocampal deficits , but its esters may target distinct pathways. For example, D-SERee modulates motor function without affecting opioid-induced respiratory depression .
Notes
- Synthetic Relevance: The Boc and benzyl groups in the target compound are standard in peptide chemistry, enabling precise control over amino acid reactivity .
- Prodrug Potential: The tosylate ester’s role warrants investigation—it may facilitate intracellular delivery or act as a leaving group for further functionalization.
- Clinical Caution : Species differences in DAAO activity highlight the need for careful extrapolation of rodent data to humans.
Biological Activity
D-Serine is an amino acid that plays a crucial role in the central nervous system, particularly as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The compound D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI) is a derivative of D-serine that has been studied for its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on neurotransmission, and implications for neurological disorders.
D-serine functions primarily as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory formation. The following points summarize its mechanisms:
- Co-Agonist Role : D-serine binds to the glycine site of NMDA receptors, facilitating the receptor's activation by glutamate. This interaction is essential for calcium influx and subsequent signaling pathways involved in learning and memory .
- Enzymatic Regulation : The levels of D-serine in the brain are regulated by two key enzymes: serine racemase (SR), which converts L-serine to D-serine, and D-amino acid oxidase (DAAO), which degrades D-serine. Dysregulation of these enzymes can lead to altered D-serine levels, impacting NMDA receptor function .
Biological Activity and Effects
Research has demonstrated various biological activities associated with D-serine and its derivatives:
- Neuroprotective Effects : Studies indicate that D-serine may have neuroprotective properties against excitotoxicity, which is linked to conditions such as Alzheimer's disease. Elevated levels of D-serine have been observed in certain neurodegenerative conditions .
- Psychiatric Implications : D-cycloserine, a related compound, has been used in treating anxiety disorders and schizophrenia due to its action on NMDA receptors. The modulation of D-serine levels may also offer therapeutic avenues for these psychiatric conditions .
- Transport Mechanisms : Recent studies highlight the role of specific transporters like ASCT2 in the renal uptake of D-serine. This transport mechanism is crucial for maintaining systemic levels of D-serine and may influence its availability for central nervous system functions .
Case Study 1: Neurodegeneration
A study investigated the role of D-serine in Alzheimer’s disease models. It was found that increasing D-serine levels could mitigate synaptic loss and improve cognitive function in animal models. This suggests potential therapeutic strategies targeting D-serine metabolism could benefit Alzheimer's patients .
Case Study 2: Schizophrenia Treatment
In clinical trials involving schizophrenia patients, administration of D-cycloserine showed improvement in cognitive deficits when used as an adjunct therapy to antipsychotics. This underscores the importance of NMDA receptor modulation through compounds like D-serine derivatives .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Implications |
|---|---|---|
| NMDA Receptor Modulation | Co-agonist with glutamate | Enhances synaptic plasticity |
| Neuroprotection | Reduces excitotoxicity | Potential treatment for neurodegenerative diseases |
| Psychiatric Treatment | Modulates NMDA receptor activity | Adjunct therapy for anxiety and schizophrenia |
| Renal Transport | Mediated by ASCT2 | Maintains systemic levels of D-serine |
Research Findings
Recent findings emphasize the dual role of D-serine in both promoting neuronal health and its potential dysregulation in various psychiatric disorders. For instance:
- Elevated Plasma Levels : Research indicated that plasma levels of D-serine were significantly elevated in certain pathological states, suggesting a compensatory mechanism or a direct involvement in disease pathology .
- Transporter Identification : The identification of transporters responsible for D-serine uptake has opened new avenues for understanding how alterations in these systems may contribute to neurological diseases .
Q & A
Q. Q1. What are the critical steps in synthesizing this compound while preserving chiral purity?
Methodological Answer: The synthesis involves protecting the amino group of D-serine with a tert-butoxycarbonyl (Boc) group, followed by esterification with phenylmethyl alcohol. Key steps include:
- Amino Protection : React D-serine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected intermediate .
- Esterification : Use 4-methylbenzenesulfonyl chloride as an activating agent for the hydroxyl group to facilitate ester bond formation with phenylmethyl alcohol.
- Chiral Integrity : Monitor reaction conditions (e.g., temperature < 0°C, anhydrous solvents) to prevent racemization. Chiral HPLC or polarimetry should confirm enantiomeric excess (e.g., using Sumichiral columns for resolution) .
Q. Q2. How can researchers validate the structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), ester carbonyl (~170 ppm in ), and aromatic protons from the phenylmethyl ester.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight ([M+H] or [M+Na]).
- HPLC Purity : Use a C18 column with UV detection at 254 nm; compare retention time against a known standard .
Intermediate Research: Analytical Challenges
Q. Q3. What are the common pitfalls in quantifying D-serine derivatives in biological matrices?
Methodological Answer:
- Matrix Interference : Pre-treat samples with solid-phase extraction (SPE) to remove proteins or lipids.
- Enantiomer Separation : Use chiral columns (e.g., Sumichiral OA-3200) with a mobile phase of methanol/water containing 2 mM CuSO₄ to resolve D- and L-serine derivatives .
- Sensitivity : Optimize LC-MS/MS parameters (e.g., LOQ of 0.3 µmol/L for D-serine derivatives) and validate recovery rates (e.g., 87% for CSF samples) .
Q. Q4. How can researchers address instability of the 4-methylbenzenesulfonate ester during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like antioxidants (e.g., BHT) if necessary .
Advanced Research: Mechanistic and Functional Studies
Q. Q5. How does the Boc-phenylmethyl ester moiety influence blood-brain barrier (BBB) permeability in neuroactive prodrug studies?
Methodological Answer:
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict passive diffusion. The Boc and phenylmethyl groups increase lipophilicity compared to free D-serine.
- In Vitro Models : Use BBB mimics (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability () and efflux ratios.
- In Vivo Validation : Administer radiolabeled compound (e.g., -tagged) and quantify brain uptake via scintillation counting .
Q. Q6. What experimental strategies resolve contradictions in reported NMDA receptor modulation by D-serine derivatives?
Methodological Answer:
- Receptor Binding Assays : Perform competitive radioligand binding (e.g., -MK-801) in cortical membranes.
- Functional Assays : Use patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2B receptors to measure glycine site agonism/antagonism.
- Data Normalization : Control for endogenous D-serine levels by pre-treating samples with D-amino acid oxidase (DAAO) .
Method Validation and Reproducibility
Q. Q7. How to ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Standardized Protocols : Provide detailed reaction parameters (e.g., stoichiometry, stirring speed, solvent purity).
- QC Metrics : Require ≥95% purity (HPLC), enantiomeric excess ≥98% (chiral HPLC), and concordant -NMR spectra.
- Interlab Comparisons : Share reference standards via collaborative networks (e.g., Sigma-Aldrich’s Cerilliant program) .
Q. Q8. What statistical approaches are recommended for analyzing dose-response data in D-serine derivative studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
- Power Analysis : Predefine sample sizes (n ≥ 6) to achieve 80% power with α = 0.05 .
Advanced Topics: Handling Reactive Intermediates
Q. Q9. How to stabilize the sulfonate ester intermediate during large-scale synthesis?
Methodological Answer:
- Low-Temperature Quenching : Add reaction mixtures to ice-cold aqueous NaHCO₃ to neutralize excess sulfonyl chloride.
- In Situ Monitoring : Use FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹).
- Crystallization : Recrystallize the product from ethyl acetate/hexane to remove unreacted reagents .
Q. Q10. What advanced techniques confirm the absence of diastereomers in the final product?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
